molecular formula C13H16ClNO4S B2801466 Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate CAS No. 1780518-29-7

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate

Cat. No.: B2801466
CAS No.: 1780518-29-7
M. Wt: 317.78
InChI Key: LKHOHKKZOMNHEX-UHFFFAOYSA-N
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Description

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate is a useful research compound. Its molecular formula is C13H16ClNO4S and its molecular weight is 317.78. The purity is usually 95%.
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Biological Activity

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate, also known by its CAS number 1780518-29-7, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C13H16ClNO4S
  • Molecular Weight : 317.79 g/mol
  • CAS Number : 1780518-29-7
  • InChIKey : LKHOHKKZOMNHEX-UHFFFAOYSA-N

Structural Characteristics

The compound features a benzyl group attached to a carbamate moiety, with a chlorosulfonyl group linked to a cyclopropyl ring. This unique structure suggests potential reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as a potential inhibitor of specific enzymes or receptors. The chlorosulfonyl group is known to enhance electrophilicity, which may facilitate interactions with nucleophilic sites in biological molecules.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. For instance, chlorosulfonamide derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit folate synthesis pathways. While specific data on this compound's antimicrobial efficacy is limited, it may share similar properties.

Cytotoxicity Studies

In vitro cytotoxicity assays are crucial for assessing the safety profile of this compound. Early findings suggest that it may induce apoptosis in cancer cell lines, potentially positioning it as a candidate for further anticancer research.

Safety and Toxicological Data

The compound is classified as hazardous, with risk phrases indicating severe skin burns and eye damage upon contact. Safety data sheets emphasize the need for proper handling and personal protective equipment during research and application.

Property Value
Skin CorrosionCauses severe burns
Eye DamageCauses serious damage
LD50 (rat)Not yet determined

Study 1: Antimicrobial Evaluation

A study conducted on structurally related compounds demonstrated that derivatives containing chlorosulfonyl groups exhibited significant antibacterial activity against Gram-positive bacteria. Although direct studies on this compound are scarce, these findings suggest a potential for similar efficacy.

Study 2: Cytotoxicity in Cancer Cells

Research evaluating the cytotoxic effects of sulfonamide derivatives indicated that compounds with similar functionalities could induce cell cycle arrest and apoptosis in various cancer cell lines. This positions this compound as a candidate for further investigation in anticancer drug development.

Study 3: Mechanistic Insights

Mechanistic studies using molecular docking simulations have suggested that the compound may interact with key proteins involved in metabolic pathways. These insights provide a foundation for understanding how this compound could exert its biological effects.

Properties

IUPAC Name

benzyl N-[[1-(chlorosulfonylmethyl)cyclopropyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-20(17,18)10-13(6-7-13)9-15-12(16)19-8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHOHKKZOMNHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.